3-(4-Methylcyclohexyl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylcyclohexyl)prop-2-en-1-ol is a useful research compound. Its molecular formula is C10H18O and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
In industrial settings, the production of 3-(4-Methylcyclohexyl)prop-2-en-1-ol often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylcyclohexyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of acids, bases, or other catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
3-(4-Methylcyclohexyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research explores its potential therapeutic uses and effects on biological systems.
Industry:Mechanism of Action
The mechanism of action of 3-(4-Methylcyclohexyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(4-methylcyclohexyl)prop-2-en-1-ol
- 2-Propen-1-ol, 3-(4-methylcyclohexyl)-
- 2-(4-methylidenecyclohexyl)prop-2-en-1-ol
Uniqueness
3-(4-Methylcyclohexyl)prop-2-en-1-ol stands out due to its specific structural features and reactivity. Its unique combination of a cyclohexyl ring and a propen-1-ol group allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(E)-3-(4-methylcyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-9-4-6-10(7-5-9)3-2-8-11/h2-3,9-11H,4-8H2,1H3/b3-2+ |
InChI Key |
VQFDARVDKKCLTL-NSCUHMNNSA-N |
Isomeric SMILES |
CC1CCC(CC1)/C=C/CO |
Canonical SMILES |
CC1CCC(CC1)C=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.